N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide is a synthetic benzamide derivative characterized by a 4-(propan-2-yloxy)benzamide core linked to a 1-(3,4-difluorophenyl)-1H-tetrazole moiety via a methylene bridge. The 3,4-difluorophenyl group may enhance lipophilicity and metabolic stability, while the tetrazole ring (a bioisostere for carboxylic acids) could influence hydrogen bonding and pharmacokinetic properties . The isopropoxy substituent on the benzamide may modulate solubility and receptor interactions.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c1-11(2)27-14-6-3-12(4-7-14)18(26)21-10-17-22-23-24-25(17)13-5-8-15(19)16(20)9-13/h3-9,11H,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBWKMOMYTNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Benzamide: The final step involves coupling the tetrazole intermediate with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit or activate the target, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical Estimates)
Key Research Findings
- Synthetic Routes : The target compound’s tetrazole moiety may be synthesized via cyclization of nitriles with sodium azide, analogous to methods in for triazole-thiones .
- Biological Relevance : Fluorinated benzamides (e.g., PC945) often target cytochrome P450 enzymes, suggesting the tetrazole derivative could inhibit similar pathways .
- Agrochemical Potential: Structural parallels with diflufenican and sulfentrazone imply possible herbicidal activity, though empirical validation is needed .
Q & A
Basic: What is the recommended synthetic route for preparing N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide?
A general approach involves:
- Step 1 : Reacting 3,4-difluorophenyltetrazole derivatives with a benzyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the tetrazole-methyl scaffold .
- Step 2 : Coupling the intermediate with 4-(propan-2-yloxy)benzamide via nucleophilic substitution or amidation. Ethanol or acetonitrile with catalytic acetic acid is often used for reflux-based condensation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water is recommended .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., difluorophenyl, benzamide) and the isopropoxy group .
- FTIR : Key peaks include C=O stretch (~1650 cm⁻¹) for the benzamide, C-F stretches (1100–1250 cm⁻¹), and tetrazole ring vibrations (~1450 cm⁻¹) .
- HRMS (ESI) : To verify molecular weight and fragmentation patterns, particularly for the tetrazole moiety .
Advanced: How can reaction yields be optimized for the tetrazole-methyl coupling step?
- Solvent choice : DMF or acetonitrile enhances solubility of aromatic intermediates, while K₂CO₃ as a base improves nucleophilicity .
- Temperature control : Stirring at 50–60°C prevents side reactions (e.g., hydrolysis of the tetrazole ring) .
- Stoichiometry : A 1.1:1 molar ratio of benzyl chloride to tetrazole derivative minimizes unreacted starting material .
Advanced: What computational methods are suitable for predicting the compound’s bioactivity?
- Docking studies (Glide XP) : Model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) using hydrophobic enclosure and hydrogen-bond scoring .
- MD simulations : Assess stability of the difluorophenyl group in hydrophobic binding pockets over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., fluorine position, isopropoxy chain) with activity using descriptors like logP and polar surface area .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Standardize assays : Use consistent fungal strains (e.g., Aspergillus fumigatus ATCC 204305) and growth media (RPMI-1640) for in vitro studies .
- Control for solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
- Validate via in vivo models : Compare efficacy in murine aspergillosis models with pharmacokinetic profiling (e.g., lung tissue concentration) .
Advanced: What strategies improve metabolic stability of the isopropoxybenzamide group?
- Isotere replacement : Substitute the isopropoxy group with a trifluoroethoxy or cyclopropoxy moiety to resist oxidative metabolism .
- Deuterium labeling : Replace labile C-H bonds in the isopropyl group with deuterium to slow CYP450-mediated degradation .
- Prodrug design : Mask the hydroxyl group as a pivaloyl ester to enhance bioavailability .
Basic: How to analyze purity and stability during storage?
- HPLC (C18 column) : Use a gradient of acetonitrile/water (0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
- Stability tests : Store at –20°C in amber vials; monitor degradation via LC-MS every 6 months .
Advanced: What structural analogs have been explored to enhance target selectivity?
- Fluorine substitution : Replacing 3,4-difluorophenyl with 2,4-difluorophenyl reduces off-target binding to human CYPs .
- Tetrazole modifications : 1,2,4-Triazole or oxadiazole analogs show altered antifungal spectra but lower solubility .
- Benzamide linker optimization : Introducing methyl groups ortho to the amide improves conformational rigidity .
Basic: What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat due to potential irritancy .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How to troubleshoot low yields in the final amidation step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
